molecular formula C17H17ClN4O4 B14131930 3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide CAS No. 914265-73-9

3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide

Cat. No.: B14131930
CAS No.: 914265-73-9
M. Wt: 376.8 g/mol
InChI Key: MRXVGPDPXNMLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an isoxazole ring, and a pyrazolecarboxamide moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the pyrazolecarboxamide moiety is formed through condensation reactions involving hydrazine derivatives and carboxylic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4′-hydroxybenzophenone: Shares the chlorophenyl group but lacks the isoxazole and pyrazolecarboxamide moieties.

    Fenofibrate: Contains a chlorophenyl group and is used as a lipid-lowering agent.

    Artemisinin: Although structurally different, it shares some reactivity patterns due to its peroxide group.

Uniqueness

3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

914265-73-9

Molecular Formula

C17H17ClN4O4

Molecular Weight

376.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-(1,3-dihydroxypropan-2-yl)pyrazole-1-carboxamide

InChI

InChI=1S/C17H17ClN4O4/c1-10-15(16(21-26-10)11-2-4-12(18)5-3-11)14-6-7-22(20-14)17(25)19-13(8-23)9-24/h2-7,13,23-24H,8-9H2,1H3,(H,19,25)

InChI Key

MRXVGPDPXNMLLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C3=NN(C=C3)C(=O)NC(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.